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6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Lipophilicity CNS drug design Membrane permeability

SAR studies on quinoline sulfonamides fail when 6-position substitution is uncontrolled. This compound's 6-ethoxy group yields XLogP3=5.1, a +0.4 ΔlogP vs. 6-OMe (~2.5× partition difference). Key features: • Chiral 3-methylpiperidine for stereoselective binding potential • 6-Ethoxy as synthetic handle for late-stage diversification • Matched-set procurement enables systematic 6-position SAR validation.

Molecular Formula C24H28N2O3S
Molecular Weight 424.56
CAS No. 872206-83-2
Cat. No. B2441210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline
CAS872206-83-2
Molecular FormulaC24H28N2O3S
Molecular Weight424.56
Structural Identifiers
SMILESCCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC(C4)C
InChIInChI=1S/C24H28N2O3S/c1-4-29-19-9-12-22-21(14-19)24(26-13-5-6-18(3)16-26)23(15-25-22)30(27,28)20-10-7-17(2)8-11-20/h7-12,14-15,18H,4-6,13,16H2,1-3H3
InChIKeyFOEZDKGRHMLLDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline (CAS 872206-83-2): Procurement-Relevant Structural and Physicochemical Profile


6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline (CAS 872206-83-2) is a synthetic quinoline derivative with a molecular formula of C24H28N2O3S and a molecular weight of 424.6 g/mol [1]. The compound features a 6-ethoxy substituent, a 3-tosyl (4-methylbenzenesulfonyl) group, and a 4-(3-methylpiperidin-1-yl) moiety on the quinoline core. Its computed XLogP3 of 5.1 and Topological Polar Surface Area (TPSA) of 67.9 Ų position it within a lipophilic range consistent with CNS-penetrant small molecules, though no experimental CNS penetration data exist for this specific compound [1]. The compound is catalogued in PubChem (CID 18559628) and is primarily offered by chemical suppliers as a research-grade building block for medicinal chemistry and synthetic applications [1][2].

Why 6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline Cannot Be Simply Substituted by In-Class Quinoline Analogs


Within the 3-sulfonyl-4-aminoquinoline chemotype, small structural variations produce quantifiably distinct physicochemical profiles that directly impact experimental suitability. The target compound's 6-ethoxy group yields a computed XLogP3 of 5.1, which is 0.4 log units higher than the 6-methoxy analog (XLogP3 = 4.7) and 0.2 log units higher than the 6-fluoro analog (XLogP3 = 4.9) [1][2][3]. A ΔlogP of 0.4 translates to approximately a 2.5-fold difference in partition coefficient, which can materially alter membrane permeability, nonspecific binding, and assay compatibility. The 3-methylpiperidine substituent introduces an undefined stereocenter absent in the des-methylpiperidine analog (CAS 866848-30-8; no stereocenter, Complexity = 621 vs. 656 for the target), potentially conferring stereoselective binding properties that achiral analogs cannot replicate [1][4]. These quantitative differences mean that simply selecting a 'similar' quinoline sulfonamide without controlling for 6-position substitution and piperidine methylation status risks unknowingly altering solubility, target engagement, and reproducibility in structure-activity relationship (SAR) studies.

Quantitative Comparative Evidence for 6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline vs. Closest Structural Analogs


Lipophilicity (XLogP3 = 5.1): Elevated Partitioning Relative to 6-Methoxy and 6-Fluoro Congeners

The target compound exhibits a computed XLogP3 of 5.1, representing the highest lipophilicity among the directly comparable 6-substituted 3-tosyl-4-(3-methylpiperidin-1-yl)quinoline series. This value exceeds the 6-methoxy analog (CAS 866895-05-8; XLogP3 = 4.7) by 0.4 log units and the 6-fluoro analog (CAS 899942-53-1; XLogP3 = 4.9) by 0.2 log units [1][2][3]. In the context of CNS drug discovery, an XLogP3 between 4.0–5.5 is typically associated with favorable brain penetration potential, though values above 5.0 also carry increased risk of nonspecific binding and poor aqueous solubility. This measured difference in computed lipophilicity is relevant for SAR campaigns where systematic modulation of logP is being explored.

Lipophilicity CNS drug design Membrane permeability

TPSA Differentiation (67.9 Ų): 16% Larger Polar Surface Area than 6-Fluoro Analog

The target compound's TPSA of 67.9 Ų is identical to the 6-methoxy analog but 15.7% larger than the 6-fluoro analog (TPSA = 58.7 Ų) [1][2]. In classical CNS drug design rules, TPSA values below 60–70 Ų are generally associated with improved passive BBB permeability. The 6-fluoro analog falls below the conventional 60 Ų threshold, potentially offering superior passive CNS entry, while the target compound's 67.9 Ų sits near the boundary, suggesting a more balanced CNS/peripheral exposure profile. For programs where peripheral restriction is desirable, the higher TPSA of the ethoxy compound may be advantageous relative to the fluoro analog.

Polar surface area Blood-brain barrier permeability Oral bioavailability prediction

Molecular Complexity and Stereochemical Differentiation: Undefined Stereocenter at 3-Methylpiperidine

The target compound possesses a molecular complexity score of 656 and a single undefined atom stereocenter at the 3-position of the piperidine ring [1]. In contrast, the des-methylpiperidine analog (CAS 866848-30-8) has a complexity of 621 with zero stereocenters, and the 4-methylpiperidine analog (CAS 866843-15-4) has a complexity of 621 with the methyl positioned at the 4-position rather than the 3-position [2][3]. The presence of the 3-methyl group introduces chirality that can, in principle, drive stereoselective target engagement—a feature absent in achiral piperidine analogs. The higher complexity score (656 vs. 621) reflects the increased structural information content, which may correlate with greater potential for specific molecular recognition.

Stereochemistry Molecular complexity Selectivity

Rotatable Bond Count (5): Conformational Flexibility Differentiation from 6-Methoxy and 6-Fluoro Analogs

The target compound possesses 5 rotatable bonds, compared to 4 for the 6-methoxy analog and 3 for the 6-fluoro analog [1][2][3]. This difference arises from the ethoxy (-OCH2CH3) group, which adds one additional rotatable bond relative to methoxy (-OCH3) and two additional rotatable bonds relative to fluoro (-F). In lead optimization, the number of rotatable bonds influences conformational entropy and the entropic penalty upon target binding—each freely rotatable bond contributes approximately 0.5–1.5 kcal/mol to the entropy penalty. The ethoxy group therefore provides intermediate conformational flexibility between the rigid fluoro and the moderately flexible methoxy substituents, offering a quantifiable parameter for tuning binding thermodynamics.

Conformational flexibility Binding entropy Ligand efficiency

Class-Level Scaffold Architecture: Synergy of 6-Ethoxy + 3-Tosyl + 4-(3-Methylpiperidine) for Multi-Vector SAR

The 3-sulfonyl-4-aminoquinoline scaffold is recognized in the medicinal chemistry literature as a privileged architecture for kinase inhibition, NF-κB modulation, and 5-HT6 receptor antagonism [1][2]. Within this scaffold class, the combination of 6-ethoxy (electron-donating, lipophilic), 3-tosyl (sulfonyl electron-withdrawing), and 4-(3-methylpiperidin-1-yl) (basic amine with chiral methyl) substituents creates three distinct vectors for SAR exploration. This substitution pattern is distinct from the sulfonamide-based quinoline-3-sulfonamides evaluated as LDHA inhibitors and the 3-(arylsulfonyl)-8-(piperidin-4-yl amino)quinolines explored as 5-HT6R antagonists, positioning the compound as a scaffold-intermediate rather than a direct biological probe [2]. No direct biological activity data (IC50, Ki, EC50) were identified for this specific compound in the peer-reviewed literature as of the search date.

Scaffold optimization Multi-vector SAR Quinoline sulfonamide library design

Caveat: Absence of Direct Biological Comparative Data for This Specific Compound

An exhaustive search of PubMed, Google Scholar, PubChem, ChemSpider, and patent databases (Google Patents, WIPO, Espacenet) as of April 29, 2026 identified no primary research articles reporting quantitative biological activity data (IC50, Ki, EC50, % inhibition at defined concentration, in vivo efficacy, PK parameters) for CAS 872206-83-2. The compound has PubChem CID 18559628 with creation date December 4, 2007, yet has not been the subject of published SAR studies or biological evaluations in the indexed scientific literature [1]. This stands in contrast to structurally related quinoline sulfonamides for which extensive biological data exist [2][3]. Consequently, all physicochemical comparisons in this guide rely on computed properties from PubChem, and all biological assertions are class-level inferences only. Users selecting this compound should anticipate the need for de novo biological characterization rather than building upon existing published structure-activity data.

Data limitations Research chemical Procurement caution

Recommended Scientific Application Scenarios for 6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline (CAS 872206-83-2)


SAR Library Synthesis: Systematic Exploration of 6-Position Substituent Effects on Lipophilicity and Conformational Flexibility

The compound's computed XLogP3 of 5.1, TPSA of 67.9 Ų, and rotatable bond count of 5 provide a benchmark for SAR studies comparing 6-position substituents (ethoxy vs. methoxy, fluoro, chloro, or hydrogen) on the 3-tosyl-4-(3-methylpiperidin-1-yl)quinoline core [1]. Researchers can procure the ethoxy, methoxy, and fluoro analogs as a matched set and measure experimental logD, solubility, permeability (PAMPA or Caco-2), and microsomal stability to validate the in silico predictions and determine the optimal 6-substituent for their target of interest. Given the chiral 3-methylpiperidine, chiral separation followed by enantiomer-specific testing is recommended to identify any stereoselectivity in target binding [1].

Scaffold-Hopping Comparator: Evaluating 4-Position Direct Piperidine vs. Amino-Piperidine Linker Geometry

The compound's 4-(3-methylpiperidin-1-yl) substituent represents a direct C-N bond between the quinoline core and the piperidine ring, distinguishing it from 3-sulfonyl-8-(piperidin-4-yl amino)quinolines that employ an amino linker [2]. This structural difference has implications for the dihedral angle between the quinoline and piperidine rings, the basicity of the piperidine nitrogen, and the overall molecular shape. Medicinal chemistry groups exploring quinoline sulfonamide scaffolds for kinase or GPCR targets can use this compound as a comparator to assess whether the direct piperidine linkage offers advantages in potency, selectivity, or metabolic stability relative to the amino-piperidine linker geometry found in published 5-HT6R antagonist series.

Synthetic Intermediate for Late-Stage Functionalization via the Ethoxy Group

The 6-ethoxy substituent provides a synthetic handle that can be deprotected (BBr3 or HBr) to yield the 6-hydroxy analog, which can then be further functionalized through alkylation, acylation, or sulfonation to generate diverse 6-substituted derivatives [1]. This late-stage diversification strategy enables efficient library synthesis from a single advanced intermediate, reducing the number of linear synthetic steps required to explore 6-position SAR. The tosyl group at the 3-position also serves as a protected sulfonic acid or a precursor for sulfonamide formation via nucleophilic aromatic substitution or metal-catalyzed coupling reactions [1].

Physicochemical Property Benchmarking in CNS Drug Design Training Sets

With an XLogP3 of 5.1, TPSA of 67.9 Ų, and zero hydrogen bond donors, the compound resides near the boundary of conventional CNS drug-like space (typically XLogP < 5, TPSA < 90 Ų, HBD ≤ 3) [1]. This makes it suitable as a reference compound in training sets for computational models predicting blood-brain barrier permeability, where it can serve as a borderline-case example to test model discrimination. Its computed property profile also makes it a useful tool compound for evaluating nonspecific binding assays (e.g., brain tissue binding, microsomal binding) where elevated lipophilicity often correlates with increased nonspecific binding [1].

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